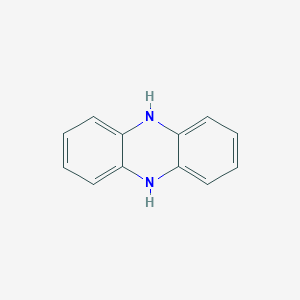

5,10-Dihydrophenazine

Numéro de catalogue B1199026

:

613-32-1

Poids moléculaire: 182.22 g/mol

Clé InChI: IVURTNNWJAPOML-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06242602B1

Procedure details

To a 12 L Morton flask is charged 702 g 1,2-diaminobenzene and 2.1 Kg catechol (3 equivalents based on 1,2-diaminobenzene). Heat is applied by a heating mantle, and at the end of 30 minutes, all materials are melted and the temperature has risen to 90° C. Over the next 40 minutes, the temperature is increased to ca. 170° C. The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period. The reaction mixture is cooled to 80° C. and 8 L deionized water added over 30 minutes. The mixture is allowed to cool to room temperature overnight, and a filter candle used to remove water. A further 8 L water is added and heated to 70° C., cooled to 40° C., and the water again removed. A further wash with 8 L water is again performed, with the wash temperature lowered only to 60° C. during removal of water. The product is filtered on a filter funnel and air dried for 30 minutes to yield ca. 1200 g of moist 5,10-dihydrophenazine containing approximately 20% water. Yield of dry 5,10-dihydrophenazine is 960 g (68% of theory, based on 1,2-diaminobenzene).

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[C:9]1([C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)O)O>O>[CH:4]1[C:3]2[NH:8][C:11]3[C:9](=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

702 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1)N

|

|

Name

|

|

|

Quantity

|

2.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

C=1(O)C(O)=CC=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at the end of 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has risen to 90° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled to 80° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added over 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A further 8 L water is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 70° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water again removed

|

WASH

|

Type

|

WASH

|

|

Details

|

A further wash with 8 L water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lowered only to 60° C. during removal of water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product is filtered on a filter funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air dried for 30 minutes

|

|

Duration

|

30 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=CC=2NC3=CC=CC=C3NC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1200 g | |

| YIELD: PERCENTYIELD | 20% | |

| YIELD: CALCULATEDPERCENTYIELD | 101.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |